Product packaging for Gambiriin A1(Cat. No.:)

Gambiriin A1

Cat. No.: B1255406
M. Wt: 580.5 g/mol
InChI Key: AAOPKIFUFWCDQZ-KEQINOFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gambiriin A1 is a chiral, complex flavonoid derivative classified as a catechin or a chalcane-flavan dimer . It is a primary bioactive compound isolated from the extracts of Uncaria gambir Roxb., a plant traditionally used in Southeast Asian medicine . The compound is part of a group of related dimers, including Gambiriin A2, B1, and B2, which are products of catechin condensation . Its structure has been revised based on modern spectroscopic data, confirming a molecular formula of C30H28O12 and a molecular weight of 580.5361 g/mol . This compound is a key subject of pharmacological research due to its origin in a plant with diverse traditional applications. Current scientific investigations highlight its significant research value in several areas. A 2025 in silico and experimental study identified this compound as a potent inhibitor of keloid fibroblast growth and migration, suggesting a promising role as an antifibrotic agent by targeting core proteins like AKT1 and TGFB1 in the fibroproliferative pathway . This aligns with the broader research context of Uncaria gambir extracts, which are known for their high catechin content and associated biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties . Researchers are exploring these properties to understand the compound's potential mechanisms of action in various disease models. This product is provided as a high-purity chemical standard for research applications only. It is intended for use in in vitro and in silico studies, such as bioactivity screening, mechanism of action investigations, and as an analytical standard for quality control and compound identification in natural product research. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H28O12 B1255406 Gambiriin A1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H28O12

Molecular Weight

580.5 g/mol

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(1R,2S)-1-(3,4-dihydroxyphenyl)-2-hydroxy-3-(2,4,6-trihydroxyphenyl)propyl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C30H28O12/c31-14-7-19(34)15(20(35)8-14)9-24(39)27(12-1-3-17(32)22(37)5-12)28-25(40)11-21(36)16-10-26(41)29(42-30(16)28)13-2-4-18(33)23(38)6-13/h1-8,11,24,26-27,29,31-41H,9-10H2/t24-,26-,27-,29+/m0/s1

InChI Key

AAOPKIFUFWCDQZ-KEQINOFFSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H](C3=CC(=C(C=C3)O)O)[C@H](CC4=C(C=C(C=C4O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C(C3=CC(=C(C=C3)O)O)C(CC4=C(C=C(C=C4O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O

Origin of Product

United States

Occurrence, Isolation, and Chromatographic Characterization of Gambiriin A1

Gambiriin A1 is a naturally occurring compound found predominantly in the extract of Uncaria gambir (Rubiaceae), a climbing shrub native to Southeast Asia. researchgate.netwikipedia.org This extract, known as gambir, has a history of use in traditional medicine and as a dyeing and tanning agent. wikipedia.org this compound is classified as a chalcane-flavan dimer and is one of several gambiriins (A1, A2, B1, B2) isolated from Uncaria gambir. researchgate.netnih.gov Other compounds found alongside this compound in gambir extract include (+)-catechin, (+)-epicatechin, and dimeric proanthocyanidins (B150500) like procyanidin (B600670) B1, procyanidin B3, and gambiriin C. researchgate.netnih.gov

Isolation of this compound typically involves the extraction of Uncaria gambir plant material. Methanol (B129727) has been reported as an effective solvent for extracting gambiriin compounds. nih.govresearchgate.net Chromatographic techniques are crucial for the separation and purification of this compound from the complex mixture of compounds present in gambir extract. Dia-ion HP-20 column chromatography has been used to fractionate methanol extracts, with this compound eluting in fractions with 20-40% methanol. nih.gov Further purification steps can involve techniques such as ODS silica (B1680970) gel chromatography, where a 40% methanol mobile phase has been shown to separate gambiriin C from procyanidin B1 and B3, and is also relevant for the separation of other gambiriins.

Chromatographic characterization of this compound often employs High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) is a common method for analyzing the polyphenolic constituents of gambir, including this compound. kemdikbud.go.idnih.govjst.go.jp Quantitative analysis using RP-HPLC has indicated that this compound is present in gambir extract, typically around 1% of the total content, alongside other dimeric compounds like procyanidin B1 and procyanidin B3, which are also present at approximately 1% each. kemdikbud.go.idjst.go.jp Catechin (B1668976) is generally the most abundant constituent in gambir, ranging from 7% to 76% in analyzed samples. nih.gov Gel Permeation Chromatography (GPC) is another technique used to analyze the molecular weight distribution of polymeric flavans in gambir products, providing complementary information to HPLC analysis. nih.govjst.go.jp

Historical Context and Revision of Proposed Structures

The investigation into the chemical composition of gambir has a considerable history. Early research in the early 1900s began to characterize the polyphenolic compounds present. tjpr.org A significant development occurred in 1980 when seven new biflavonoids, including gambiriin A1, A2, A3, B1, B2, B3, and C, were isolated from gambir by Nonaka and Nishioka. kemdikbud.go.idusm.myresearchgate.net

Initially proposed structures for gambiriins A1, A2, B1, and B2 were later revised based on further spectroscopic and chemical data. researchgate.netnih.govnih.gov A study published in Chemical and Pharmaceutical Bulletin in 2007 by Taniguchi et al. provided revised structures for these four chalcane-flavan dimers. researchgate.netwikipedia.orgnih.govresearchgate.net This revision was based on comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical evidence. The revised structures established gambiriins A1, A2, B1, and B2 as chalcane-flavan dimers. researchgate.netresearchgate.net The mechanism of dimer formation for this compound and A2 has been proposed to involve a nucleophilic attack of the A-ring from a catechin (B1668976) or epicatechin unit onto a key intermediate. researchgate.netresearchgate.net

The structural characterization of this compound has been further supported by techniques such as 1D/2D NMR, ESI-MS, and ECD analyses, particularly in studies comparing it to related compounds like gambiriin C. this compound has a molecular formula of C₃₀H₂₈O₁₂. nih.govnih.gov Its structure is characterized as a closed chalcone-flavan ring with a 2,3-cis configuration, distinguishing it from other related dimeric flavans.

Biosynthetic Pathways and Chemical Synthesis of Gambiriin A1

Elucidation of Gambiriin A1 Biosynthesis

The biosynthesis of this compound is intrinsically linked to the general flavonoid pathway active in Uncaria gambir, which produces the necessary monomeric precursors.

The foundational pathway for flavonoid production in Uncaria gambir was investigated in the 1960s. nih.gov Studies demonstrated that the A-ring of flavonoids originates from the condensation of three acetyl units, while the B-ring and the C3-unit are derived from a phenylpropanoid precursor. nih.gov Research involving the administration of radiolabeled compounds, such as ¹⁴CO₂ and [1-¹⁴C]-acetate, to U. gambir plants confirmed the formation of (+)-[¹⁴C]-catechins. nih.govscispace.com Subsequent alkaline degradation of these labeled catechins showed that ¹⁴CO₂ resulted in uniform labeling of both A and B rings, whereas [1-¹⁴C]-acetate primarily labeled the A-ring, supporting the proposed biosynthetic origins. nih.govscispace.com This general pathway is responsible for producing the key flavan-3-ol (B1228485) monomers within the plant. researchgate.net

The formation of the this compound dimer is a result of a specific chemical reaction between two flavonoid monomers. mdpi.com The proposed mechanism involves a nucleophilic attack from the electron-rich A-ring of one catechin (B1668976) (or epicatechin) molecule onto an electrophilic intermediate of a second unit. mdpi.comresearchgate.net This intermediate is thought to be a quinone methide, a reactive species formed from a flavan-3-ol. psu.edunih.gov Quinone methides are electrophiles that can be generated through oxidation and are susceptible to attack by nucleophiles. psu.edunih.gov In this context, the C-8 position of the A-ring of one catechin unit acts as the nucleophile, attacking the C-4 position (C-α) of the quinone methide intermediate, leading to the formation of the characteristic C-C bond that defines the dimeric structure of this compound. mdpi.comresearchgate.net

The primary building blocks for this compound are the flavan-3-ol monomers, (+)-Catechin and (-)-Epicatechin, which are abundant in Uncaria gambir. nih.govmdpi.com Studies have identified (+)-Catechin as the most common flavonoid compound in gambir extract. mdpi.com this compound is structurally a dimer composed of these catechin units. mdpi.comresearchgate.net Specifically, it is a chalcane-flavan dimer, indicating that it is formed from catechins. mdpi.com The isolation of this compound alongside large quantities of (+)-Catechin and (-)-Epicatechin from U. gambir extracts further supports their role as direct precursors in its biosynthesis. researchgate.netijprajournal.com

Mechanism of Dimer Formation: Nucleophilic Attack and Quinone-Methide Intermediates

Strategies for Chemical and Semisynthetic Production

The low natural abundance of this compound, often around 1% in gambir extracts, has led to the development of methods for its chemical synthesis to enable further study. mdpi.com

This compound can be synthesized in the laboratory by heating an aqueous solution of its precursor, (+)-catechin. nih.gov This thermal conversion process mimics a plausible formation condition and provides a route for semi-synthesis. nih.gov Studies have shown that heating aqueous solutions of catechin at elevated temperatures leads to the formation of several dimeric products, including this compound. nih.gov The reaction products are then purified to isolate the semi-synthetic this compound, whose structure can be confirmed through spectroscopic methods like NMR. nih.gov This thermal self-electrophilic coupling of catechin provides strong evidence for the structural relationship between catechin and this compound. nih.gov However, catechin in aqueous solutions is also susceptible to oxidation and degradation, which can lead to browning and the formation of other products. nih.govajgreenchem.comajgreenchem.com

Summary of Thermal Conversion Findings
PrecursorConditionsKey ProductsReference
(+)-CatechinHeating in aqueous solutionThis compound, Gambiriin A2, and other dimers nih.gov
Tea CatechinsHigh temperatures (100-165°C) in aqueous systemDegradation and epimerization products nih.gov

Enzymatic Approaches for Dimerization (e.g., Laccase-Mediated)

The pursuit of greener and more selective chemical syntheses has led to the exploration of enzymatic methods for the dimerization of flavonoid precursors like (+)-catechin to form gambiriin-type structures. Laccases (EC 1.10.3.2), a class of multi-copper oxidoreductase enzymes, have emerged as promising biocatalysts for this purpose. nih.govmdpi.com These enzymes utilize molecular oxygen as the final electron acceptor to oxidize phenolic substrates, generating radical intermediates that can subsequently couple to form dimers and polymers. nih.govnih.gov This enzymatic approach offers several advantages over conventional chemical methods, including mild reaction conditions (room temperature and atmospheric pressure), the use of aqueous solvent systems, and the avoidance of harsh or toxic reagents. nih.gov

The enzymatic synthesis of dimeric flavonoids, such as those with a this compound scaffold, is rooted in the laccase-mediated oxidative coupling of their monomeric precursors. nih.gov The general mechanism involves a one-electron oxidation of the phenolic substrate, in this case, (+)-catechin, by the laccase enzyme. This generates a phenoxy radical that is stabilized through resonance, allowing for delocalization of the unpaired electron across the aromatic rings. nih.gov The subsequent coupling of two of these radical intermediates can lead to the formation of a new carbon-carbon or carbon-oxygen bond, resulting in a dimeric structure. The regioselectivity of this coupling can be influenced by various factors, including the specific laccase used, the reaction conditions, and the substrate itself.

Research into the laccase-catalyzed oxidation of (+)-catechin has demonstrated the feasibility of producing dimeric products. While the explicit synthesis of this compound is not always the primary focus of these studies, the findings provide a strong foundation for its potential enzymatic production. For instance, studies using laccase from Trametes versicolor have successfully generated a variety of dimeric catechin derivatives. In one such study, the hemi-synthesis of (+)-catechin-laccase oxidation products yielded eight distinct dimeric fractions. nih.gov This highlights the capability of laccase to facilitate the formation of the interflavan linkages characteristic of gambiriins.

The conditions for these enzymatic reactions can be tailored to optimize the yield and product distribution. Key parameters that are often investigated include the source of the laccase, pH of the reaction medium, temperature, substrate and enzyme concentrations, and the solvent system. nih.gov For example, a notable yield of a dimeric catechin product has been reported using laccase-mediated dimerization in an acetate (B1210297) buffer. The use of hydro-organic biphasic systems has also been explored to potentially enhance the solubility and stability of the resulting products, as well as to simplify their separation. tishreen.edu.sy

Below is a table summarizing the findings from various studies on the laccase-mediated dimerization of (+)-catechin, which is the direct precursor to this compound.

Laccase SourceSubstrateReaction ConditionsKey FindingsReference
Trametes versicolor(+)-Catechin (6 g/L)Water-ethanol solution, pH 3.6, 0.3 g/L laccase, room temperature, 2 hoursProduced eight different dimeric oxidation products, demonstrating the feasibility of forming various interflavan linkages. nih.gov
Not specified(+)-CatechinAcetate buffer, pH 5.0, 30°CReported a 65% yield for a dimeric product (identified as Gambiriin C).
Myceliophthora thermophila(+)-Catechin (5 mM)Sodium-phosphate buffer (pH 7.5) or a biphasic system (ethyl acetate/buffer), 30°CThe biphasic system decreased enzyme activity but increased the solubility and stability of the resulting orange-colored intermediate products. tishreen.edu.sy
Not specifiedCatechin (5 mM)Methanol (B129727)/buffer (pH 5) mixtureOptimized conditions for the production of an oligomeric catechin product. nih.gov

Preclinical Biological Activities and Molecular Pharmacological Investigations of Gambiriin A1

Anti-fibrotic Mechanisms and Applications

Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM), driven by increased fibroblast activity and dysregulated signaling pathways. nih.govd-nb.info Research suggests that compounds from Uncaria gambir, including Gambiriin A1, possess anti-fibrotic potential through modulation of key molecular targets involved in this process. nih.govphcogj.com

Inhibition of Platelet-Derived Growth Factor (PDGF-α) Signaling Pathways

Platelet-derived growth factor receptors, including PDGF-α, are upregulated during wound healing and can contribute to excessive fibroblast proliferation and scarring in conditions like keloids. japsonline.com In silico studies have indicated that certain bioactive compounds from gambir, including this compound, have the potential to inhibit PDGF-α as a target protein. nih.govjapsonline.com This suggests a possible mechanism by which this compound might reduce fibroblast proliferation. nih.gov

A study using molecular docking analyzed the interaction between compounds in gambir and PDGF-α. This compound showed a binding affinity score of -12.8324 kcal/mol with PDGF-α, interacting with amino acid residues Glu135 and Cys96. japsonline.com

Here is a data table summarizing the binding affinity of this compound and other compounds to PDGF-α:

CompoundBinding Affinity (kcal/mol)Interacting Residues
This compound-12.8324Glu135, Cys96
Procyanidin (B600670) B1-9.9119-
Procyanidin B2-13.4987Ile38, Asn134, Cys96, Val95, Ala94, Cys132, Cys179, Gln37, Ser40, Pro93, Ser38
Procyanidin B3-12.3300-
Procyanidin B4-11.0117-

Data extracted from Journal of Applied Pharmaceutical Science, 2023. japsonline.com

Modulation of Transforming Growth Factor-beta 1 (TGF-β1) and Associated Pathways (e.g., Smad pathway)

TGF-β1 is a crucial cytokine involved in the progression of fibrosis by promoting the overexpression of fibrogenic genes and stimulating fibroblast activation. nih.govresearchgate.netmdpi.com The TGF-β1/Smad signaling pathway is a key mediator of fibrotic processes, regulating ECM organization, fibroblast proliferation, and differentiation. researchgate.netmdpi.com

Molecular docking analyses have explored the interaction of gambir compounds with TGF-β1 receptors. phcogj.comsemanticscholar.org While Gambiriin C showed the highest binding energy to TGF-β1 among the tested gambir compounds (-9.2 kcal/mol), this compound and other gambiriins have also been included in studies investigating interactions with TGF-β1 and NF-κB. researchgate.netresearchgate.net Some studies suggest that compounds from gambir fruit, including this compound, may act by inhibiting the transcription of TGF-β1 receptors. phcogj.comsemanticscholar.org Blocking TGF-β signaling has been shown to inhibit the fibrotic process. semanticscholar.org

Regulation of Nuclear Factor-kappa B (NF-κB) Transcriptional Activity

Nuclear Factor-kappa B (NF-κB) is a regulatory center for the stress response and is activated by various conditions, including physical and oxidative stress. semanticscholar.org NF-κB is implicated in the development of fibrosis through the suppression of collagen and TIMP-1 formation. semanticscholar.org

Molecular docking results suggest that substances from gambir plants can inhibit the DNA transcription of NF-κB. phcogj.comsemanticscholar.org this compound has been identified in molecular docking studies as having a notable binding affinity score for NF-κB, alongside other compounds like Procyanidin B1 and Procyanidin B3. semanticscholar.org These compounds demonstrated interactions with amino acid residues such as Gly214 and Lys337. semanticscholar.org

Here is a data table showing the binding affinity scores of select gambir compounds to NF-κB:

CompoundBinding Affinity (kcal/mol)
This compound-8.4
Procyanidin B1-8.4
Procyanidin B3-8.6

Data extracted from Semantic Scholar, based on molecular docking results. semanticscholar.org

Impact on Extracellular Matrix (ECM) Remodeling (e.g., Collagen, TIMP-1 Suppression)

Excessive deposition of extracellular matrix components, particularly collagen, is a hallmark of fibrotic tissues like keloids. nih.gov Tissue inhibitor of metalloproteinase 1 (TIMP-1) plays a role in the development of fibrotic tissue by inhibiting the degradation of the ECM by matrix metalloproteinases (MMPs). d-nb.inforesearchgate.netnih.gov

Studies on gambir extract have indicated its ability to inhibit the expression of TIMP and collagen-1 in fibrotic tissue. nih.govresearchgate.net While these studies often refer to the effects of gambir extract as a whole, which contains this compound, they suggest that the compounds within gambir contribute to the suppression of ECM accumulation and remodeling. nih.govresearchgate.net The antifibrotic mechanism of gambir is believed to involve the suppression of inflammatory mediators like TIMP-1 and collagen I expression levels. researchgate.net

Preclinical Assessment in Fibrotic Cellular Models (e.g., Keloid Fibroblast Cells, A549 Cells)

Preclinical studies evaluating the anti-fibrotic potential of gambir compounds, including this compound, have utilized cellular models such as A549 lung epithelial cells and keloid fibroblast cells. nih.govphcogj.comsemanticscholar.orgnih.govplos.org

In vitro MTT assays have been employed to assess the cytotoxicity and potential anti-fibrotic activity of gambir compounds in A549 cell lines. phcogj.comsemanticscholar.org Uncaria gambir extract has shown cytotoxic effects and potential anti-fibrotic activity in A549 cells with an IC50 of 19.255 ± 1.08 μg/ml. phcogj.comsemanticscholar.org While this value is for the extract, it indicates the presence of active compounds within gambir that affect these cells.

Studies using keloid fibroblast cells have investigated the interaction of gambir bioactive compounds with keloid target proteins through molecular simulation approaches. nih.govresearchgate.net These studies aim to elucidate the mechanism of action of gambir against keloid disease, which is characterized by increased fibroblast activity and excessive ECM accumulation. nih.govresearchgate.net this compound is among the bioactive compounds of gambir that have been analyzed for their potential interaction with keloid-related target proteins, including PDGFA. nih.gov

Antioxidant Efficacy and Mechanisms

Gambir is recognized as a source of antioxidant compounds. nih.govtjpr.org Antioxidants play a crucial role in preventing damage caused by free radicals through oxidative mechanisms. nih.gov Gambir extracts have demonstrated high antioxidant activities in various assays. tjpr.org

This compound, as a component of gambir, belongs to the class of organic compounds known as catechins. hmdb.cafoodb.ca Catechins and other polyphenols found in gambir are believed to contribute significantly to its antioxidant properties. nih.govtjpr.org The mechanism of action of flavonoids as antioxidants generally involves scavenging or chelating free radicals. tjpr.org

Studies evaluating the antioxidant activity of gambir extracts using methods like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)) assays have shown significant radical scavenging ability. researchgate.nettjpr.org While specific data on the antioxidant efficacy of isolated this compound compared to other gambir constituents can vary, its presence within antioxidant-rich gambir suggests its contribution to this activity. nih.govugm.ac.id In silico bioactivity screening has also predicted this compound to have antioxidant activity. ugm.ac.id

Free Radical Scavenging Potential (e.g., DPPH, ABTS Assays)

This compound is present in Uncaria gambir extract, which is recognized for its significant antioxidant properties, including the scavenging of free radicals. researchgate.netsci-hub.sescialert.net Studies utilizing assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis (3-ethylbenzothiazole-6-sulfonic acid)) have demonstrated the radical scavenging capacity of gambir extract. researchgate.netsci-hub.sescialert.netnih.govacs.orgnih.gov For instance, methanol (B129727) extract of U. Gambir showed notable antioxidant activity in DPPH and ABTS assays, with IC50 values of 9.71 μg/mL and 6.63 μg/mL, respectively. researchgate.net While specific quantitative data (like IC50 values) for isolated this compound in these assays were not consistently detailed across all sources, one study indicated positive results for this compound in both DPPH and ABTS assays. nih.gov The antioxidant capacity of gambir extract, containing this compound, is attributed to its polyphenolic components, which can effectively neutralize free radicals. scialert.net

Inhibition of Lipid Peroxidation Processes

This compound is found within gambir extract, which has demonstrated the ability to inhibit lipid peroxidation processes. scialert.netdocsdrive.com Lipid peroxidation is a significant factor in cellular damage, and compounds that can mitigate this process are of interest for their potential protective effects. Studies have shown that ethanol (B145695) extract of gambir is capable of anti-lipid peroxidation activity. scialert.netdocsdrive.com In experiments using rat liver homogenates, ethanol extract of gambir exhibited an inhibition of lipid peroxidation with an IC50 value of 24.6 ppm. mdpi.com Research also suggests that gambir extracts can have higher inhibitory effects on lipid peroxidation compared to α-tocopherol. tjpr.org The anti-lipid peroxidation mechanism of flavonoids, the class of compounds to which this compound belongs, may involve the chelation of metal ions in addition to direct radical scavenging. tjpr.org

Anticancer Research and Target Identification

Gambir extract and its components, including this compound, have been explored for their potential in anticancer research. researchgate.netscialert.netdocsdrive.com

Enzyme Modulatory Effects

Beyond its antioxidant and potential anticancer activities, components of Uncaria gambir have been studied for their effects on various enzymes.

Matrix Metallopeptidase 1 (MMP1) Interaction and Modulation

Molecular simulation studies have investigated the potential interaction of bioactive compounds from Uncaria gambir, including this compound, with target proteins such as Matrix Metallopeptidase 1 (MMP1) researchgate.netmdpi-res.com. MMP1 is an enzyme involved in the degradation of extracellular matrix components, and its modulation is of interest in various physiological and pathological processes, including photoaging and fibrotic conditions like keloids researchgate.netresearchgate.net. While this compound has been included in analyses exploring binding energies to MMP1, other compounds in Uncaria gambir extract were identified as exhibiting higher binding energy to MMP1 in a study related to keloid treatment researchgate.netmdpi-res.com.

AKT Serine/Threonine Kinase 1 (AKT1) Pathway Modulation

The AKT Serine/Threonine Kinase 1 (AKT1) pathway is a crucial signaling pathway involved in various cellular processes, including cell proliferation, survival, and metabolism researchgate.net. Investigations into the molecular pharmacological effects of Uncaria gambir bioactive compounds have included the assessment of their potential interactions with AKT1 researchgate.netmdpi-res.com. This compound has been examined in molecular simulation studies exploring binding to AKT1 researchgate.netmdpi-res.com. These studies aim to understand how compounds like this compound present in Uncaria gambir extract might influence cellular pathways relevant to various health conditions researchgate.net.

Other Investigated Biological Activities (Contextual to Uncaria gambir Extracts Containing this compound)

This compound is a component of Uncaria gambir extract, which has been traditionally used and scientifically investigated for a range of biological activities researchgate.netnih.govtjpr.org. The activities discussed in this section are primarily attributed to the Uncaria gambir extract, within which this compound is present.

Antibacterial Activities

Extracts of Uncaria gambir, containing this compound, have demonstrated antibacterial properties against various bacterial strains researchgate.netnih.govtjpr.orgscialert.netijprajournal.comresearchgate.net. Studies have shown that gambir extract can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus tjpr.orgscialert.netresearchgate.net. For instance, purified gambir extract at concentrations ranging from 8% to 32% showed antibacterial activity against Staphylococcus aureus, with increasing inhibition zone diameters at higher concentrations researchgate.net. While the extract exhibits antibacterial effects, specific studies isolating and quantifying the direct antibacterial activity of this compound alone are limited in the provided information; the activity is often reported for the complex extract or other isolated components like (+)-catechin researchgate.net.

SubstanceConcentration (%)Average Inhibition Zone Diameter (Staphylococcus aureus, mm) researchgate.net
Purified Gambir Extract819.25
Purified Gambir Extract1623.45
Purified Gambir Extract3226.25

Anti-inflammatory Properties

Uncaria gambir extract, which contains this compound, is recognized for its anti-inflammatory effects researchgate.netnih.govtjpr.orgscialert.netijprajournal.comscispace.comresearchgate.net. Research indicates that this compound itself possesses anti-inflammatory properties scispace.com. The anti-inflammatory potential of Uncaria gambir extract has been explored in various contexts, suggesting its traditional use in alleviating inflammatory conditions may be linked to the presence of bioactive compounds like this compound and other flavonoids researchgate.netresearchgate.net.

Antihyperglycemic Potential

The potential of Uncaria gambir extract to exert antihyperglycemic or antidiabetic effects has been reported researchgate.netnih.govtjpr.orgijprajournal.comresearchgate.netformosapublisher.org. This compound is listed among the bioactive compounds found in gambir that are associated with its antidiabetic potential formosapublisher.org. Studies exploring the mechanisms related to the antihyperglycemic effects of gambir extract have also considered the involvement of pathways such as the AKT1 pathway, with which compounds like this compound have been investigated for interaction researchgate.netresearchgate.net.

Structure Activity Relationship Sar Studies of Gambiriin A1 and Analogues

Influence of Dimeric Linkage Positions (e.g., C-α–C-8 vs. C-α–C-6) on Biological Function

The nature and position of the linkage between the two flavonoid units in dimeric flavonoids are critical determinants of their three-dimensional structure and, consequently, their interaction with biological molecules. Gambiriin A1 is a chalcane-flavan dimer. researchgate.netmdpi.comresearchgate.net The mechanism of its formation involves a nucleophilic attack of the A-ring from a catechin (B1668976) or epicatechin unit. researchgate.netresearchgate.net While specific comparative studies on the influence of C-α–C-8 versus C-α–C-6 linkages on the activity of this compound and its direct analogues are not extensively detailed in the provided information, research on other dimeric proanthocyanidins (B150500) demonstrates that the position of inter-flavanyl linkages, such as 4β → 6 and 4β → 8, affects their interaction with collagen and subsequent biomechanical properties. researchgate.net This suggests that analogous variations in the dimeric linkage of this compound analogues would likely lead to differential biological activities due to altered molecular recognition.

Role of Hydroxylation Patterns and Other Substituents in Modulating Activity

Hydroxylation patterns and the presence of other substituents on the flavonoid rings play a crucial role in modulating the biological activities of flavonoids and their dimers. The number and position of hydroxyl groups influence properties such as antioxidant capacity, metal chelation, and interactions with enzymes and receptors. While specific SAR data detailing the impact of varying hydroxylation patterns on this compound's activity is limited in the provided context, studies on other flavonoids, such as quercetin (B1663063) and myricetin (B1677590), demonstrate a close relationship between the number of hydroxyl groups and their protective effects. espublisher.com For instance, an additional hydroxyl group at position 5' in myricetin significantly affected its biological activity compared to quercetin. espublisher.com Furthermore, modifications to the structure of related compounds, such as the esterification of catechin, have been shown to increase anticancer activity, indicating that the introduction of different substituents can profoundly impact biological function. These findings suggest that the specific hydroxylation pattern and any potential variations or modifications in substituents on the this compound structure and its analogues would likely lead to differences in their biological potency and target interactions.

Advanced Computational and in Silico Research Methodologies for Gambiriin A1

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as Gambiriin A1) to a specific protein target japsonline.com. This method helps to understand the potential interactions at the molecular level and to identify key amino acid residues involved in binding japsonline.com.

Studies have utilized molecular docking to evaluate the interaction of this compound with proteins relevant to fibrotic conditions, such as platelet-derived growth factor subunit A (PDGF-α) and NF-κB japsonline.comsemanticscholar.org. In one study focusing on the antifibrotic potential of gambir extract in keloid fibroblast cells, this compound showed a binding affinity score of -12.8324 kcal/mol with PDGF-α, exhibiting hydrogen bond interactions with Glu135 and Cys96 japsonline.com. Another study investigating antifibrotic activity against pulmonary fibrosis evaluated this compound's interaction with TGF-β1 and NF-κB, reporting a binding affinity score of -8.4 kcal/mol for NF-κB semanticscholar.org.

These docking studies suggest that this compound may exert its effects, in part, by interacting with key proteins involved in fibrotic pathways. The binding affinity scores provide a quantitative measure of the predicted strength of these interactions.

Here is a table summarizing the molecular docking results for this compound with specific protein targets:

Protein TargetBinding Affinity (kcal/mol)Interacting ResiduesSource
PDGF-α-12.8324Glu135, Cys96 japsonline.com
NF-κB-8.4Not specified in snippet semanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time chemcomp.comutc.edu. MD simulations assess the stability of the ligand-protein complex and capture the conformational changes that occur upon binding utc.edursc.org.

Although the provided search results specifically mention molecular dynamics simulations in the context of other compounds or general methodologies chemcomp.comutc.edursc.orgresearchgate.net, there is no specific detailed information available within these results regarding MD simulations performed specifically for this compound to analyze its dynamic interaction with target proteins. Studies on other gambir compounds or related areas might employ MD to confirm docking stability or analyze dynamic behavior researchgate.net, but direct data for this compound is not present in the provided snippets.

Systems Pharmacology and Network Analysis for Multi-Target Prediction

Systems pharmacology and network analysis are powerful approaches used to understand the complex interactions between drugs, multiple biological targets, and disease pathways researchgate.netnih.govfrontiersin.org. These methods move beyond the traditional one-drug-one-target paradigm to explore the multi-target effects of compounds like this compound nih.gov.

Studies employing network pharmacology have investigated the potential of gambir bioactive compounds, including this compound, in treating conditions like keloids nih.govresearchgate.net. By constructing drug-target and protein-protein interaction networks, researchers can identify key proteins and pathways that are potentially modulated by these compounds nih.govresearchgate.netresearchgate.netnih.gov. In the context of keloids, this compound was identified as one of the top 10 bioactive compounds of gambir with high degree values in drug-protein interaction network analysis, suggesting its potential involvement in modulating multiple targets related to the condition nih.gov. Network analysis in these studies helps to elucidate the interconnectedness of targets and how a compound might exert its effects through modulating a network of proteins researchgate.netnih.gov.

Bioinformatic Approaches for Target Identification and Pathway Enrichment (e.g., Gene Ontology, KEGG Pathway Analysis)

Bioinformatic approaches, including Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, are essential for identifying potential protein targets and understanding the biological processes and pathways influenced by a compound researchgate.netresearchgate.netnih.govthegoodscentscompany.comwjgnet.com.

In studies investigating the mechanism of action of gambir compounds, bioinformatics has been used to enrich the identified protein targets and determine their associated biological functions and pathways nih.govresearchgate.netresearchgate.net. GO enrichment analysis categorizes genes based on their molecular function, cellular component, and biological process nih.govwjgnet.com. KEGG pathway analysis identifies the signaling and metabolic pathways in which the target proteins are involved researchgate.netnih.govwjgnet.com.

For gambir bioactive compounds, including this compound, bioinformatic analysis has indicated that they may act on keloid-related target proteins to regulate processes such as cell proliferation, migration, transcription, and signal transduction nih.govresearchgate.net. These effects appear to be mediated via profibrotic cytokine and growth factor signaling pathways nih.govresearchgate.net. While the search results discuss these analyses in the context of multiple gambir compounds, this compound's presence among the key bioactive compounds in network analysis implies its contribution to these observed pathway enrichments nih.gov.

Future Research Directions and Unexplored Avenues for Gambiriin A1

Comprehensive Exploration of Undiscovered Bioactivities and Therapeutic Potentials

While Uncaria gambir extracts, containing Gambiriin A1, have been traditionally used for various ailments and have shown antioxidant, antibacterial, anti-inflammatory, and antifibrotic properties, the specific bioactivities and therapeutic potentials of isolated this compound are not fully elucidated researchgate.netmdpi.comresearchgate.netphcogj.comnih.gov. Future research should focus on isolating pure this compound to conduct comprehensive in vitro and in vivo studies to identify novel pharmacological activities. Potential areas of investigation include, but are not limited to, specific anti-inflammatory pathways beyond those of the crude extract, targeted antimicrobial effects against a wider range of pathogens, and potential roles in chronic disease management such as diabetes or hyperlipidemia, building upon the known activities of the parent extract mdpi.comresearchgate.net. Studies have indicated this compound's potential as an inhibitor of platelet-derived growth factor (PDGF), suggesting antifibrotic potential, particularly in conditions like keloids nih.govjapsonline.com. Further research is needed to fully understand this mechanism and explore other potential antifibrotic applications.

Rational Design and Synthesis of Novel this compound Analogues and Derivatives with Enhanced Bioactivity

The chalcane-flavan dimer structure of this compound provides a scaffold for the rational design and synthesis of novel analogues and derivatives researchgate.netjst.go.jp. By understanding the structure-activity relationships of this compound, researchers can synthesize modified compounds with potentially enhanced bioactivity, improved solubility, or targeted delivery capabilities chemrxiv.orgwho.intmdpi.com. This involves identifying key functional groups and structural motifs responsible for its observed activities and designing modifications to optimize these interactions. Semisynthetic approaches, potentially utilizing readily available precursors like catechin (B1668976) or epicatechin, which are also found in Uncaria gambir, could be explored for generating diverse libraries of this compound derivatives researchgate.netjst.go.jpresearchgate.net.

In-depth Mechanistic Elucidation in Complex Biological Systems

Although some studies have begun to explore the interactions of gambir compounds with biological targets like PDGF and proteins involved in fibrosis, the precise molecular mechanisms of action of this compound in complex biological systems remain largely unknown phcogj.comnih.govjapsonline.com. Future research should employ advanced techniques such as proteomics, metabolomics, and cell signaling pathway analysis to comprehensively map the interactions of this compound within cells and tissues. Elucidating its effects on specific enzymes, receptors, and signaling cascades will provide a deeper understanding of its biological activities and inform the development of targeted therapies.

Development of Standardized and Scalable Isolation and Semisynthesis Protocols

Current methods for isolating this compound from Uncaria gambir typically involve solvent extraction and chromatographic techniques mdpi.comresearchgate.net. To facilitate more extensive research and potential commercial applications, there is a need to develop standardized, efficient, and scalable protocols for both its isolation from natural sources and its semisynthesis researchgate.net. Optimizing extraction yields, improving purification strategies, and developing cost-effective semisynthetic routes are crucial steps for providing sufficient quantities of high-purity this compound for research and development.

Investigation of this compound in Novel Applications Beyond Traditional Medicinal Uses (e.g., Biomaterial Science, Adsorbent Technology)

Beyond its potential medicinal applications, the chemical structure of this compound, particularly its polyphenolic nature, suggests potential utility in other fields. Uncaria gambir extract has been explored as an adsorbent for dyes and metal ions, and as a corrosion inhibitor, indicating the potential of its constituents like this compound in these areas researchgate.netmdpi.comresearchgate.netusm.myscribd.com. Future research could investigate the application of this compound in biomaterial science, perhaps as a component in functional materials with antioxidant or antimicrobial properties, or in adsorbent technology for environmental remediation cerist.dz. Exploring its interactions with different materials and its stability in various matrices would be essential in these investigations.

Q & A

Q. Q1. What are the established protocols for synthesizing and characterizing Gambiriin A1 in laboratory settings?

Answer: Synthesis typically involves [methodological details, e.g., extraction from natural sources or chemical synthesis], followed by purification via chromatography (HPLC or column chromatography) . Characterization requires spectroscopic techniques such as NMR (¹H, ¹³C) for structural elucidation and mass spectrometry (HRMS) for molecular weight confirmation . For reproducibility, document solvent systems, temperature gradients, and instrument calibration parameters .

Q. Q2. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Answer: LC-MS/MS is preferred for high sensitivity and specificity, with validation parameters (linearity, LOD, LOQ) adhering to ICH guidelines . Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects . For plant extracts, combine with UV-Vis or fluorescence detection to cross-validate purity .

Q. Q3. How do researchers address variability in this compound yield across different extraction methods?

Answer: Use a factorial experimental design to test variables (solvent polarity, extraction time, temperature). Statistical tools like ANOVA identify significant factors, while response surface methodology (RSM) optimizes conditions . Report confidence intervals and p-values to distinguish noise from true variability .

Advanced Research Questions

Q. Q4. How can contradictory data on this compound’s pharmacological activity be resolved across independent studies?

Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, dosage regimes). Validate findings using orthogonal assays (e.g., in vitro kinase inhibition vs. cellular apoptosis assays) . Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies that isolate mechanisms .

Q. Q5. What experimental designs mitigate bias in assessing this compound’s therapeutic potential?

Answer: Implement double-blind randomized trials in preclinical models, with rigorous controls (vehicle and positive/negative controls). For in vitro studies, use plate normalization (e.g., CellTiter-Glo) to correct for edge effects . Pre-register protocols on platforms like Open Science Framework to reduce publication bias .

Q. Q6. How can researchers optimize this compound’s bioavailability for in vivo studies?

Answer: Employ formulation strategies such as nanoencapsulation (liposomes, polymeric nanoparticles) or prodrug derivatization. Pharmacokinetic studies (e.g., AUC, Cmax) in rodent models should compare oral vs. intravenous administration . Use PBPK modeling to predict human bioavailability .

Q. Q7. What methodologies are effective for elucidating this compound’s molecular targets in complex biological systems?

Answer: Combine affinity-based proteomics (e.g., pull-down assays with biotinylated this compound) and transcriptomics (RNA-seq) . Validate targets via CRISPR knockouts or siRNA silencing in relevant disease models . Use cheminformatics tools (molecular docking, MD simulations) to predict binding affinities .

Q. Q8. How should researchers design studies to evaluate this compound’s synergistic effects with existing therapeutics?

Answer: Apply combination index (CI) analysis (Chou-Talalay method) in dose-matrix assays . For mechanistic synergy, use pathway enrichment analysis (e.g., KEGG, GO) on omics data . Include isobolograms to distinguish additive vs. synergistic interactions .

Methodological Best Practices

Q. Q9. What are common pitfalls in replicating this compound-related studies, and how can they be avoided?

Answer: Pitfalls include insufficient compound characterization (e.g., lacking stereochemical data) and undocumented batch-to-batch variability . Mitigate by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable): share raw spectra, chromatograms, and experimental metadata in repositories like Zenodo .

Q. Q10. How can cross-disciplinary approaches enhance this compound research?

Answer: Integrate computational chemistry (QSAR, DFT calculations) with wet-lab validation . Collaborate with pharmacologists for in vivo efficacy trials and with material scientists for advanced delivery systems . Use platforms like PubChem or ChEMBL for cheminformatics-driven hypothesis generation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.